2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

Catalog No.
S15838947
CAS No.
1256810-50-0
M.F
C7H8BrClN2
M. Wt
235.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

CAS Number

1256810-50-0

Product Name

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

IUPAC Name

2-bromo-6-chloro-N,N-dimethylpyridin-3-amine

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

InChI

InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-6(9)10-7(5)8/h3-4H,1-2H3

InChI Key

WYVPRAURORYOIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1)Cl)Br

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is a heterocyclic organic compound characterized by its molecular formula C7H9BrClN2. This compound features a pyridine ring with a bromine atom at position 2, a chlorine atom at position 6, and two dimethylamino groups attached to the nitrogen atom at position 3. The presence of halogen substituents significantly influences its chemical reactivity and biological properties, making it a valuable intermediate in various synthetic applications and research endeavors.

  • Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Stille reactions) where the halogen atoms act as leaving groups, facilitating the formation of carbon-carbon bonds.
  • Reduction and Oxidation: The compound can be reduced to form its corresponding amine or oxidized to yield N-oxides or other oxidized derivatives, expanding its utility in organic synthesis .

The biological activity of 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine has been explored in various contexts. Preliminary studies indicate that it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets within biological systems. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of compounds with antimicrobial, anti-inflammatory, or anticancer properties. Research has shown that similar compounds exhibit significant inhibitory effects on kinases, indicating potential therapeutic uses in cancer treatment .

Several methods have been developed for synthesizing 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine:

  • Chlorination of N,N-Dimethylpyridin-3-amine: This method involves treating N,N-dimethylpyridin-3-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine substituent.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of the chlorinated intermediate or directly from suitable precursors in the presence of brominating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the incorporation of various substituents at specific positions on the pyridine ring .

These methods have demonstrated scalability and efficiency in producing high yields of the desired compound.

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine finds applications across various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
  • Agrochemicals: It may be utilized in the formulation of pesticides or herbicides due to its biological activity.
  • Dyes and Industrial Chemicals: The compound's unique structure allows it to be used in producing various dyes and industrial chemicals.

Interaction studies involving 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine typically focus on its binding affinity to biological targets. These studies often employ techniques such as enzyme assays and receptor binding assays to elucidate its mechanism of action. Preliminary findings suggest that this compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular responses .

Several compounds share structural similarities with 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
6-Chloro-N,N-dimethylpyridin-3-amineChlorine at position 60.85
5-Bromo-N,N-dimethylpyridin-3-aminesBromine at position 50.82
6-Bromo-N,N-dimethylpyridin-3-aminesBromine at position 60.80
6-Chloro-N-methylpyridin-3-aminesChlorine at position 6 with one methyl group0.78
5-Bromo-N,N-diethylpyridin-3-aminesBromine at position 5 with ethyl groups0.76

Uniqueness

The uniqueness of 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to similar compounds. The combination of both bromine and chlorine atoms along with dimethylamino groups enhances its versatility as an intermediate in organic synthesis and its potential efficacy in various research applications .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

233.95594 g/mol

Monoisotopic Mass

233.95594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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